

Pradigastat Sodium and DGAT1 Inhibition: A Technical Guide

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Compound of Interest		
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Abstract

Pradigastat sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] This technical guide provides an in-depth overview of the DGAT1 inhibition pathway by pradigastat, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the underlying biological and experimental frameworks. The information presented is intended to support further research and development in the field of metabolic diseases, particularly those characterized by hypertriglyceridemia.

Introduction to DGAT1 and its Role in Triglyceride Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides.[3] It catalyzes the final and committed step in the classical monoacylglycerol and glycerol-3-phosphate pathways of triglyceride synthesis by esterifying a fatty acyl-CoA to a diacylglycerol. DGAT1 is highly expressed in the enterocytes of the small intestine, where it plays a critical role in the absorption of dietary fats and the formation of chylomicrons.[1][2] DGAT1 is also expressed in adipose tissue, contributing to the storage of triglycerides.[4]



There are two known DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and share no sequence homology.[5] While both enzymes catalyze the same reaction, they are thought to have distinct physiological roles.[4] DGAT2 is considered the predominant enzyme for overall triglyceride synthesis, while DGAT1 appears to be particularly important for the re-esterification of fatty acids during lipolysis to protect against lipotoxicity.[6] The inhibition of DGAT1, therefore, presents a targeted therapeutic strategy for reducing the absorption and synthesis of triglycerides, particularly in the postprandial state.

Pradigastat Sodium: A Selective DGAT1 Inhibitor

Pradigastat sodium (formerly LCQ908) is a selective and orally bioavailable inhibitor of DGAT1.[7] Its mechanism of action is the competitive inhibition of the DGAT1 enzyme, thereby reducing the synthesis of triglycerides in the small intestine. This leads to a decrease in the production and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the circulation.

Potency and Selectivity

Pradigastat is a potent inhibitor of DGAT1 with an in vitro IC50 value of 0.157 μM.[7]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic data for **pradigastat sodium** from clinical studies.

Table 1: Pharmacokinetic Parameters of Pradigastat in Healthy Overweight or Obese Subjects (Single and Multiple Doses)[1][2]



Parameter	Single Dose (1-300 mg)	Multiple Doses (1-25 mg for 14 days)
Median tmax (hours)	~10	Not explicitly stated, steady- state reached by Day 14
Systemic Exposure	Dose-dependent	10- to 17-fold higher than single dose
Half-life	Long	Long

Table 2: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS) After 21 Days of

Treatment[8][9][10]

Dose	Mean Reduction in Fasting Triglycerides
20 mg	41%
40 mg	70%

Table 3: Effect of Pradigastat on Apolipoprotein B48 (ApoB48) in FCS Patients[9]

Dose	Effect on Fasting and Postprandial ApoB48
20 mg and 40 mg	Significant reduction

Experimental Protocols

This section details the methodologies of key clinical trials investigating the effects of pradigastat.

First-in-Human Study in Healthy Overweight or Obese Subjects



- Study Design: This was a randomized, placebo-controlled, single- and multiple-dose escalation study.[1][2]
- Participants: Healthy overweight or obese subjects were enrolled.[1][2]
- Single-Dose Cohorts (n=72): Subjects were sequentially randomized to receive single oral doses of pradigastat (1, 3, 10, 30, 100, or 300 mg) or placebo under fasted conditions before breakfast.[1][2]
- Multiple-Dose Cohorts (n=106): Subjects were randomized to receive pradigastat (1, 5, 10, or 25 mg) or placebo once daily before breakfast for 14 days.[1][2]
- Pharmacodynamic Assessment: A high-fat meal test was administered to assess the effect of pradigastat on postprandial triglyceride excursions over 9 hours.[1][2] Plasma levels of glucose, insulin, and glucagon-like peptide-1 (GLP-1) were also measured.[1][2]

Open-Label Study in Patients with Familial Chylomicronemia Syndrome (FCS)

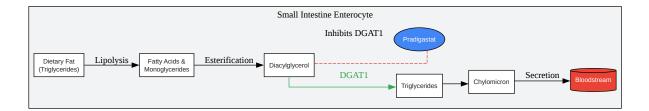
- Study Design: This was an open-label, non-randomized, sequential treatment period study (ClinicalTrials.gov identifier: NCT01146522).[8][9][10]
- Participants: Six patients with a confirmed diagnosis of FCS were enrolled.[8][9][10]
- Protocol:
 - Run-in Period: Patients followed a very low-fat diet for one week.[8][9][10]
 - Baseline Assessment: Baseline lipid levels, including a low-fat meal tolerance test, were conducted.[8][9][10]
 - Treatment Periods: Patients underwent three consecutive 21-day treatment periods with pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[8][9][10]
 - Washout Periods: Each treatment period was separated by a washout period of at least four weeks.[8][9][10]



• Efficacy Assessments: Fasting triglyceride levels were measured weekly. Postprandial triglycerides, ApoB48, and lipoprotein lipid content were also monitored.[8][9][10]

Visualizing the Pathways and Workflows

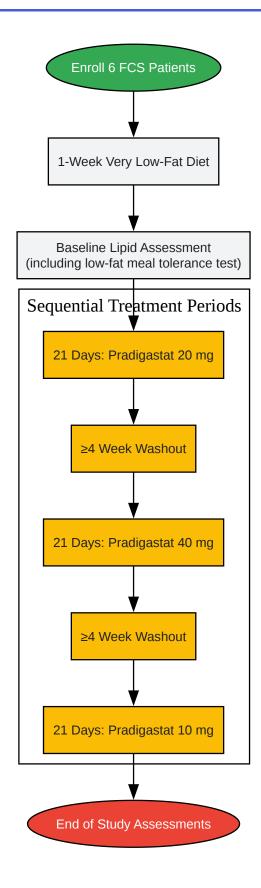
The following diagrams illustrate the DGAT1 inhibition pathway and the experimental workflow of the FCS clinical trial.



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Caption: DGAT1 Inhibition Pathway by Pradigastat in an Enterocyte.





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Caption: Workflow of the Open-Label Clinical Trial of Pradigastat in FCS Patients.



Metabolism and Drug Interactions

Pradigastat is primarily metabolized by hepatic glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3.[11][12] It is eliminated mainly through the biliary pathway in the feces.[11][12] Clinical studies have shown that pradigastat has a low potential for drug-drug interactions, with no significant interactions observed with drugs such as atazanavir, probenecid, rosuvastatin, digoxin, and warfarin.[11][12]

Safety and Tolerability

In clinical trials, pradigastat has been generally safe and well-tolerated.[1][2] The most common adverse events reported were mild and transient gastrointestinal issues.[8][9][10]

Conclusion

Pradigastat sodium represents a targeted therapeutic approach for managing hypertriglyceridemia by inhibiting DGAT1. Its mechanism of action directly addresses the synthesis of triglycerides in the small intestine, leading to significant reductions in both fasting and postprandial triglyceride levels. The data from clinical trials in healthy volunteers and patients with FCS demonstrate its potential as a novel treatment for this rare and severe metabolic disorder. Further research may explore its utility in other conditions characterized by elevated triglycerides.

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